molecular formula C7H2BrF2N B1394560 3-Bromo-2,4-difluorobenzonitrile CAS No. 935534-48-8

3-Bromo-2,4-difluorobenzonitrile

Cat. No.: B1394560
CAS No.: 935534-48-8
M. Wt: 218 g/mol
InChI Key: CBSFRWKKLLLLNM-UHFFFAOYSA-N
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Description

3-Bromo-2,4-difluorobenzonitrile (C₇H₂BrF₂N, molecular weight ~218 g/mol) is a halogenated aromatic nitrile with bromine at position 3 and fluorine atoms at positions 2 and 4. Its structural features make it a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in reactions requiring regioselective substitution or cross-coupling (e.g., Suzuki-Miyaura reactions). The nitrile group enhances polarity, while bromine serves as a reactive site for further functionalization .

Properties

IUPAC Name

3-bromo-2,4-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2N/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSFRWKKLLLLNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694162
Record name 3-Bromo-2,4-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935534-48-8
Record name 3-Bromo-2,4-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Comparison with Similar Compounds

5-Bromo-2,4-difluorobenzonitrile (CAS 1260879-25-1)

  • Structural Differences : Bromine at position 5 instead of 3.
  • Applications : Widely used in bioactive molecule synthesis, similar to the target compound. Angene Chemical highlights its role in creating pharmaceuticals and agrochemicals .
  • Price & Availability: Available at 98% purity (Combi-Blocks) . bromo analogs exceeding $200/g) .
  • Reactivity : The para-bromo substitution may alter electronic effects compared to meta substitution in the target compound, influencing reaction pathways in nucleophilic aromatic substitution.

3-Bromo-2,5-difluorobenzonitrile (CAS 133541-45-4)

  • Structural Differences : Fluorine at positions 2 and 5 instead of 2 and 4.
  • Similarity Score : 0.93 (structural similarity to the target compound) .

3-Chloro-2,4-difluorobenzonitrile

  • Structural Differences : Chlorine replaces bromine at position 3.
  • Market Data : Forecasted growth in global markets due to demand in specialty chemicals. Chlorine’s lower leaving group ability reduces reactivity in substitution reactions compared to bromine, making it less favored in metal-catalyzed cross-couplings .
  • Cost : Chloro derivatives are significantly cheaper, as seen in 2,6-Dichlorobenzonitrile’s price ($2.6/g) .

4-Chloro-2,5-difluorobenzonitrile (CAS 135748-35-5)

  • Structural Differences : Chlorine at position 4 and fluorine at 2 and 5.
  • Price : JPY 8,000/g (Kanto Reagents), reflecting moderate cost for chloro-fluoro derivatives .
  • Applications : Used in electronic materials and liquid crystals, diverging from the pharmaceutical focus of brominated analogs.

Comparative Data Table

Compound CAS Number Molecular Weight Halogen Positions Price (USD/g) Key Applications
3-Bromo-2,4-difluorobenzonitrile Not explicitly listed 218 Br (3), F (2,4) ~$200–$250* Pharmaceuticals, agrochemicals
5-Bromo-2,4-difluorobenzonitrile 1260879-25-1 218 Br (5), F (2,4) N/A Bioactive intermediates
3-Chloro-2,4-difluorobenzonitrile N/A 173.54 Cl (3), F (2,4) ~$5–$10* Specialty chemicals
4-Chloro-2,5-difluorobenzonitrile 135748-35-5 173.54 Cl (4), F (2,5) ~$70 Liquid crystals

*Estimated based on analogous compounds in and .

Key Research Findings

  • Reactivity Trends : Bromine’s superior leaving group ability makes this compound more reactive in cross-coupling reactions than chloro analogs .
  • Synthetic Challenges : Introducing bromine at position 3 in a difluoro-substituted benzonitrile requires precise directing groups or protection strategies, increasing synthesis complexity .
  • Market Dynamics : Brominated benzonitriles command premium pricing due to pharmaceutical demand, while chloro derivatives dominate cost-sensitive applications .

Biological Activity

3-Bromo-2,4-difluorobenzonitrile (C₇H₂BrF₂N) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound features a bromine atom and two fluorine atoms attached to a benzonitrile structure, which significantly influences its chemical reactivity and biological interactions. The exploration of its biological activity is particularly relevant in the fields of medicinal chemistry and drug development.

  • Molecular Formula: C₇H₂BrF₂N
  • Molecular Weight: 205.00 g/mol
  • Physical State: Solid at ambient temperature
  • Solubility: Soluble in organic solvents, with limited solubility in water

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution Reactions: The presence of halogen atoms (bromine and fluorine) makes the compound reactive towards nucleophiles, facilitating various chemical transformations that can lead to biologically active derivatives .
  • Interaction with Biological Macromolecules: The compound's structure allows it to form hydrogen bonds and halogen bonds with proteins and nucleic acids, potentially altering their functionality .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties. The halogen substituents enhance the lipophilicity of the molecule, allowing for better membrane penetration and interaction with microbial targets .

Anticancer Properties

Preliminary investigations suggest that this compound may have anticancer potential. Its ability to interfere with cellular pathways through interactions with specific targets has been noted in various studies . For instance, it may inhibit certain kinases involved in cancer progression, although detailed studies are still required to elucidate these mechanisms fully.

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialExhibits activity against various microbial strains
AnticancerPotential inhibition of cancer cell proliferation
Drug DevelopmentExplored as an intermediate for synthesizing bioactive compounds

Case Studies and Research Findings

  • In Vitro Studies : A study utilizing HEK293 cells demonstrated that derivatives of this compound could effectively displace fluorescent tracers from protein binding sites, indicating potential therapeutic applications in targeting specific proteins involved in disease pathways .
  • Synthesis and Modification : Researchers have explored various synthetic routes to modify the structure of this compound to enhance its biological activity. These modifications often involve nucleophilic substitutions that replace the halogen atoms with other functional groups, leading to compounds with improved efficacy against microbial and cancerous cells .
  • Comparative Analysis : In comparative studies with structurally similar compounds, this compound has shown distinct reactivity patterns that influence its biological properties. For example, variations in the position of fluorine or bromine substituents can significantly alter the compound's interaction with biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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